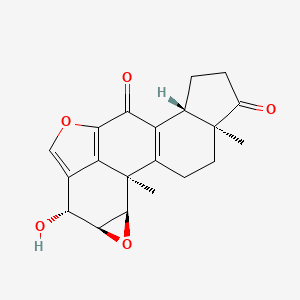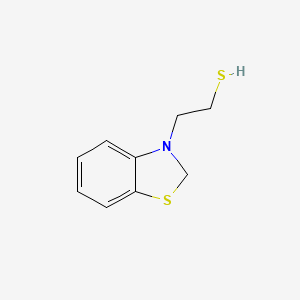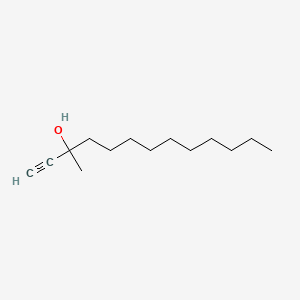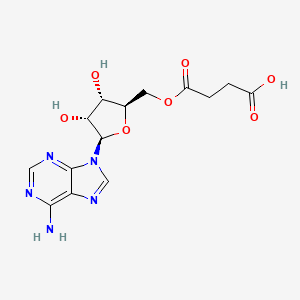
Adenosine 5'-succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-succinate is a compound closely related to adenosine monophosphate. It is known for its strong inhibitory properties against taste receptor activation caused by denatonium benzoate . This compound plays a significant role in various biochemical pathways, particularly in the metabolism of adenosine nucleotides and succinate.
準備方法
Synthetic Routes and Reaction Conditions: Adenosine 5’-succinate can be synthesized through enzymatic methods. One efficient approach involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. This method allows for the conversion of nucleosides to nucleoside triphosphates in a one-pot process .
Industrial Production Methods: The industrial production of adenosine 5’-succinate typically involves the enzymatic cascade synthesis method. This method is modular and can be applied to a wide range of natural and modified nucleotide products. The process accesses nucleoside triphosphates directly from inexpensive nucleoside precursors, making it a cost-effective and efficient production method .
化学反応の分析
Types of Reactions: Adenosine 5’-succinate undergoes various chemical reactions, including:
Reduction: The reduction of adenosine 5’-phosphosulfate to sulfite by adenosine-5’-phosphosulfate reductase.
Substitution: Involves the phosphorylation of adenosine 5’-phosphosulfate to form 3’-phosphoadenosine 5’-phosphosulfate.
Common Reagents and Conditions:
Oxidation: Requires succinate dehydrogenase and ubiquinone as reagents.
Reduction: Utilizes adenosine-5’-phosphosulfate reductase as the enzyme.
Substitution: Involves adenosine 5’-phosphosulfate kinase for phosphorylation reactions.
Major Products:
Oxidation: Fumarate and reduced ubiquinone.
Reduction: Sulfite.
Substitution: 3’-phosphoadenosine 5’-phosphosulfate.
科学的研究の応用
Adenosine 5’-succinate has a wide range of applications in scientific research:
作用機序
Adenosine 5’-succinate exerts its effects through several molecular targets and pathways:
Adenosine Receptors: Acts as an agonist at adenosine receptors A1 and A2, leading to the inhibition of adenylyl cyclase and reduction of cyclic adenosine monophosphate levels.
Succinate Dehydrogenase: Involved in the conversion of succinate to fumarate in the citric acid cycle, linking the cycle to the electron transport chain.
Phosphorylation Pathways: Participates in the phosphorylation of adenosine 5’-phosphosulfate to form 3’-phosphoadenosine 5’-phosphosulfate.
類似化合物との比較
Adenosine 5’-succinate can be compared with other similar compounds, such as:
Adenosine Monophosphate (AMP): Serves as an energy carrier and is involved in various metabolic reactions.
Adenosine Diphosphate (ADP): Functions as an intermediate in the conversion of AMP to adenosine triphosphate.
Adenosine Triphosphate (ATP): Acts as the primary energy currency of the cell and is involved in numerous biochemical processes.
Uniqueness: Adenosine 5’-succinate is unique due to its dual role in both adenosine and succinate metabolic pathways. Its ability to inhibit taste receptor activation and its involvement in various phosphorylation reactions make it distinct from other adenosine derivatives .
特性
IUPAC Name |
4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O7/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(24)10(23)6(26-14)3-25-8(22)2-1-7(20)21/h4-6,10-11,14,23-24H,1-3H2,(H,20,21)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVSEJILHKLDOS-UISLRAPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
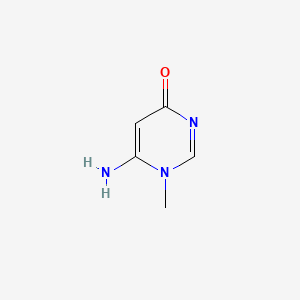
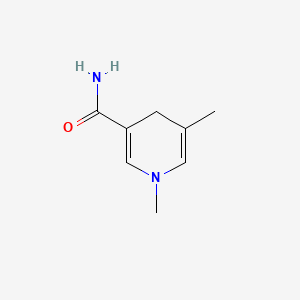
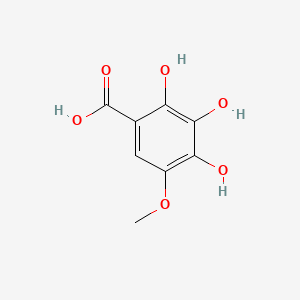


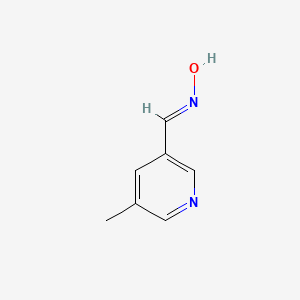
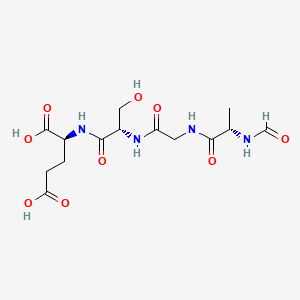
![2-Ethenyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B560892.png)

